molecular formula C15H25NO4S B13367482 N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide

Cat. No.: B13367482
M. Wt: 315.4 g/mol
InChI Key: DFKXCIOTYJAQEH-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide is a chemical compound with the molecular formula C14H23NO4S. This compound is characterized by the presence of a benzenesulfonamide group substituted with a hydroxymethylpropyl group and a pentyloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide typically involves the reaction of 4-(pentyloxy)benzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-[1-(carboxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide.

    Reduction: Formation of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenamine.

    Substitution: Formation of N-[1-(hydroxymethyl)propyl]-4-(alkoxy)benzenesulfonamide.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide
  • N-[1-(hydroxymethyl)propyl]-4-methoxybenzenesulfonamide
  • N-[1-(hydroxymethyl)propyl]-2-naphthalenesulfonamide

Uniqueness

N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds. Additionally, the pentyloxy group may influence the compound’s biological activity and its interactions with molecular targets.

Properties

Molecular Formula

C15H25NO4S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-pentoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-3-5-6-11-20-14-7-9-15(10-8-14)21(18,19)16-13(4-2)12-17/h7-10,13,16-17H,3-6,11-12H2,1-2H3

InChI Key

DFKXCIOTYJAQEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO

Origin of Product

United States

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